molecular formula C8H10F2N2O2 B15271917 2,2-Difluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid

2,2-Difluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid

Katalognummer: B15271917
Molekulargewicht: 204.17 g/mol
InChI-Schlüssel: SJYZFHSFNAKVDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid is an organic compound that features a pyrazole ring substituted with a difluoroacetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid typically involves the reaction of a pyrazole derivative with difluoroacetic acid. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The difluoroacetic acid moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 2,2-Difluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s difluoroacetic acid moiety can interact with active sites on enzymes, leading to inhibition or modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Another compound with a difluoroacetic acid moiety, used in different chemical reactions.

    Fluconazole: A compound with a similar difluorophenyl group, used as an antifungal agent.

Uniqueness

2,2-Difluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C8H10F2N2O2

Molekulargewicht

204.17 g/mol

IUPAC-Name

2,2-difluoro-2-(2-propan-2-ylpyrazol-3-yl)acetic acid

InChI

InChI=1S/C8H10F2N2O2/c1-5(2)12-6(3-4-11-12)8(9,10)7(13)14/h3-5H,1-2H3,(H,13,14)

InChI-Schlüssel

SJYZFHSFNAKVDX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C(=CC=N1)C(C(=O)O)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.